2-Methyl-2,3-diphenyloxirane

Beschreibung

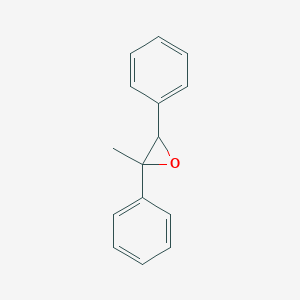

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2,3-diphenyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLOAJBYHVVDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340988 | |

| Record name | 2-Methyl-2,3-diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-18-5 | |

| Record name | 2-Methyl-2,3-diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidations and Computational Investigations on 2 Methyl 2,3 Diphenyloxirane

Unraveling Reaction Mechanisms

The reactivity of the oxirane ring in 2-Methyl-2,3-diphenyloxirane is dictated by the strain of the three-membered ring and the electronic influence of its methyl and phenyl substituents. This section dissects the primary mechanistic pathways governing its transformations.

Electron Transfer Processes in Reductive Transformations

Reductive cleavage of the oxirane ring can be initiated by electron transfer from a potent reducing agent, such as an alkali metal in the presence of an aromatic electron carrier. In the case of related diphenyloxiranes, reaction with excess lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) under Barbier conditions leads to the formation of a β-oxido organolithium intermediate. researchgate.net This process involves the transfer of electrons to the epoxide, leading to the cleavage of a carbon-oxygen bond. The resulting intermediate is a radical anion which can then be further reduced to a dianion. For cis- and trans-2,3-diphenyloxirane (B7769596), this reductive ring-opening surprisingly leads to the same organolithium intermediate, suggesting an inversion of configuration at one of the benzylic centers occurs during the process. researchgate.net This process demonstrates that the stereochemical outcome is determined by the stability of the organometallic intermediate rather than the stereochemistry of the starting epoxide.

Carbocationic Intermediates and 1,2-Shifts in Rearrangements

In the presence of acid catalysts, the ring-opening of epoxides proceeds via a carbocationic intermediate. The protonation of the epoxide oxygen is followed by the cleavage of a C-O bond to form a carbocation. The stability of this carbocation dictates the regioselectivity of the ring-opening. For this compound, cleavage of the C2-O bond would yield a tertiary carbocation stabilized by the methyl group and the phenyl group, while cleavage of the C3-O bond would yield a secondary benzylic carbocation.

These carbocationic intermediates are susceptible to rearrangements, most notably 1,2-shifts, to form more stable carbocations. wikipedia.orglibretexts.org This phenomenon, known as a Wagner–Meerwein rearrangement, is a common feature in carbocation chemistry. wikipedia.org The driving force for such a shift is the formation of a more stable intermediate, for example, the conversion of a secondary carbocation to a more stable tertiary carbocation. libretexts.org In these rearrangements, a substituent (like a hydride, alkyl, or aryl group) moves from one atom to an adjacent atom. wikipedia.org While a hydride shift involves the migration of a hydrogen atom, an alkyl shift involves the migration of an alkyl group. libretexts.org The formation of a tertiary carbocation is thermodynamically favored over a secondary one, making such shifts rapid processes. libretexts.org

SN2-type Mechanisms in Ring Opening

The ring-opening of epoxides can also occur via an S_N_2 (Substitution Nucleophilic Bimolecular) mechanism, particularly in the presence of a strong nucleophile under neutral or basic conditions. chemistrysteps.com This mechanism is a concerted process where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, and the carbon-oxygen bond breaks simultaneously. chemistrysteps.com A key characteristic of the S_N_2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the epoxide oxygen). masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the carbon center that is attacked. chemistrysteps.commasterorganicchemistry.com

The rate of an S_N_2 reaction is dependent on the concentration of both the substrate (the epoxide) and the nucleophile. chemistrysteps.comyoutube.com Steric hindrance plays a crucial role; the reaction is fastest for less substituted carbons. masterorganicchemistry.comyoutube.com In this compound, a nucleophile would preferentially attack the less sterically hindered C3 carbon. The presence of catalysts, such as zeolites or amines, can enhance the nucleophilicity of the attacking species and influence the reaction's regioselectivity. rsc.org

Diradical and Ylide Pathways in Thermal and Photochemical Reactions

Thermal or photochemical activation of this compound can induce cleavage of the carbon-carbon bond of the oxirane ring, leading to the formation of highly reactive intermediates such as diradicals or carbonyl ylides. The photolysis of trans-2,3-diphenyloxirane, a closely related compound, has been shown to produce a trans-ylide intermediate. acs.orgnih.gov This process can be understood through orbital symmetry rules, which predict the stereochemical outcome of the ring-opening (conrotatory for thermal reactions, disrotatory for photochemical reactions). acs.org

A non-concerted pathway for ring-opening may involve the homolytic cleavage of the C-C bond, generating a diradical intermediate. acs.org These intermediates can then proceed to form various products. In the photochemical reaction of trans-2,3-diphenyloxirane, products such as cis-2,3-diphenyloxirane, benzaldehyde, and deoxybenzoin (B349326) are observed, indicating multiple competing reaction pathways stemming from the initial excited state. acs.orgnih.gov

| Product | Quantum Yield (Φ) |

| trans-ylide | 0.099 ± 0.014 |

| cis-2,3-diphenyloxirane (CDPO) | 0.10 ± 0.009 |

| Benzaldehyde | 0.47 ± 0.04 |

| Deoxybenzoin | 0.077 ± 0.002 |

| Data from the 266 nm photolysis of trans-2,3-diphenyloxirane in cyclohexane. acs.orgnih.gov |

Role of Catalysis and Medium Effects on Reaction Outcomes

The outcome of reactions involving this compound is highly sensitive to the presence of catalysts and the nature of the reaction medium (solvent). Catalysts can alter the reaction mechanism and influence both regioselectivity and stereoselectivity.

For instance, Lewis acids like boron trifluoride (BF₃) can coordinate with the epoxide oxygen, making the ring more susceptible to nucleophilic attack and promoting carbocationic pathways. nih.gov The use of specific catalysts like Na+-exchanged X-type zeolite or triethylamine (B128534) has been shown to influence the regioselectivity of ring-opening in substituted thiiranes, a principle that extends to oxiranes. rsc.org Similarly, in reductive transformations, the choice of the electron carrier catalyst (e.g., DTBB) is crucial for the efficiency of the electron transfer process. researchgate.net

The solvent medium also exerts a significant influence. Solvent polarity can affect the stability of charged intermediates like carbocations or ion-pairs, thereby favoring certain mechanistic pathways over others. rsc.org For example, polar solvents can stabilize the transition states of polar reactions, potentially accelerating them. nih.gov The choice of solvent can also impact the reactivity and selectivity of photochemical reactions.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations allow for the detailed investigation of reaction pathways. mdpi.comresearchgate.net

These computational approaches are used to:

Determine Molecular Geometry: Calculate the stable conformations of reactants, intermediates, transition states, and products. researchgate.net

Analyze Reaction Energetics: Map the potential energy surface of a reaction, identifying the activation energies and reaction enthalpies. nih.govresearchgate.net This helps in understanding reaction rates and thermodynamic feasibility.

Characterize Transition States: Locate and characterize the structure of transition states, which is crucial for understanding how a reaction proceeds from reactants to products. researchgate.net

Elucidate Electronic Structure: Analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity and charge transfer processes. researchgate.net

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. rsc.org

By combining experimental results with computational analysis, a more complete and consistent picture of the molecular reorientations and reaction dynamics can be achieved. rsc.org These theoretical studies are invaluable for predicting reactivity, understanding selectivity, and designing new chemical transformations.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, transition states, and intermediates. This capability enables a detailed elucidation of reaction mechanisms, providing a step-by-step understanding of bond-breaking and bond-forming processes.

In the context of this compound, DFT calculations can be employed to explore various potential reactions, such as its acid-catalyzed ring-opening or thermal rearrangements. A typical DFT study would involve optimizing the three-dimensional geometries of all stationary points along a proposed reaction coordinate and calculating their corresponding energies. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a critical factor in reaction kinetics.

For instance, a DFT investigation into the ring-opening mechanism of a related compound, 2,3-diphenyloxirane (stilbene oxide), has revealed the energetic favorability of different pathways. Such studies can distinguish between concerted and stepwise mechanisms. By applying similar computational protocols to this compound, one could predict how the additional methyl group influences the stability of potential carbocationic intermediates and the energy barriers of transition states. The electron-donating nature of the methyl group would be expected to stabilize an adjacent positive charge, thereby lowering the activation energy for a pathway that involves a tertiary carbocation.

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of this compound could be mapped out using DFT. The key steps and the type of information that would be obtained are summarized in the table below.

| Computational Step | Description | Insights Gained |

| Geometry Optimization | Calculation of the lowest energy structure for reactants, intermediates, transition states, and products. | Provides bond lengths, bond angles, and dihedral angles for all species. |

| Frequency Calculation | Computation of vibrational frequencies to characterize stationary points. | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy corrections. |

| Transition State Search | Locating the highest energy point along the lowest energy reaction path connecting reactants and products. | Identifies the structure of the transition state and the activation energy barrier (ΔG‡). |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state down to the reactant and product. | Confirms that the identified transition state correctly connects the intended reactant and product. |

These calculations would provide a quantitative understanding of the reaction's feasibility and selectivity, elucidating the electronic and steric effects of the methyl and phenyl substituents on the oxirane ring's reactivity.

Frontier Molecular Orbital (FMO) Theory in Epoxidation Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov In general, a chemical reaction is favored when the energy gap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is small. nih.gov

The formation of this compound typically involves the epoxidation of its corresponding alkene, α-methylstilbene. In this reaction, the alkene acts as the nucleophile, donating electrons from its HOMO, while the epoxidizing agent (e.g., a peroxy acid) acts as the electrophile, accepting electrons into its LUMO.

The energy and spatial distribution of the HOMO of α-methylstilbene are crucial for understanding its reactivity towards epoxidation. The HOMO is associated with the π-system of the carbon-carbon double bond. The substituents on the double bond significantly influence the energy of this orbital. The two phenyl groups and the methyl group are all electron-donating, which raises the energy of the HOMO. A higher energy HOMO makes the alkene a better nucleophile and thus more reactive towards electrophiles.

Computational studies on α-methylstilbene have shown that steric hindrance from the methyl group causes the phenyl rings to twist out of the plane of the double bond. nih.gov This twisting slightly reduces the π-conjugation but is a key factor in determining the stereochemical outcome of reactions. FMO theory helps to rationalize the regioselectivity and stereoselectivity of the epoxidation. The electrophilic agent will approach the π-bond from the less sterically hindered face. The shape and phase of the HOMO lobes dictate the optimal orientation for orbital overlap during the formation of the new C-O bonds.

The table below illustrates the general principles of how substituents affect the frontier orbitals of an alkene and its subsequent reactivity in epoxidation.

| Alkene Substituent | Effect on HOMO Energy | Effect on LUMO Energy | HOMO-LUMO Gap | Predicted Epoxidation Reactivity |

| Electron-Donating (e.g., -CH₃, -Ph) | Increases (destabilizes) | Increases slightly | Decreases | Increased |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases (stabilizes) | Decreases significantly | Decreases | Decreased |

The application of FMO theory provides a qualitative yet powerful predictive tool for understanding how the electronic structure of the precursor alkene, α-methylstilbene, governs its transformation into this compound. The combination of electron-donating phenyl and methyl groups leads to a high-energy HOMO, predisposing the alkene to react readily with electrophilic epoxidizing agents.

Advanced Applications and Synthetic Utility of 2 Methyl 2,3 Diphenyloxirane

Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2-methyl-2,3-diphenyloxirane as an intermediate stems from the high ring strain of the oxirane moiety, which serves as a potent electrophilic site for a wide array of nucleophiles. This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable precursor in multi-step syntheses. The ring-opening of the epoxide can be achieved under various conditions, leading to the formation of intricate molecular frameworks.

A notable application involves the reaction with preorganized frustrated Lewis pairs (FLPs), which can induce a regioselective ring-opening of the epoxide. researchgate.net This process can lead to the formation of stable, zwitterionic heterocyclic compounds, such as six- or seven-membered rings, which are themselves valuable intermediates for further chemical transformations. researchgate.net The ability to construct such heterocyclic systems highlights the role of this compound in building molecular complexity from a relatively simple starting material. The versatility of this epoxide is further demonstrated by its potential use in the synthesis of compounds for the pharmaceutical and agrochemical industries. cymitquimica.com

Chiral Building Block in Asymmetric Synthesis

In the realm of stereoselective synthesis, enantiomerically pure epoxides are of paramount importance as chiral building blocks, or synthons. When this compound is used in its enantiopure form, it allows for the transfer of its defined stereochemistry to a new, more complex molecule. This is crucial in the pharmaceutical industry, where the biological activity of a drug is often dictated by a single stereoisomer.

The synthetic value of a chiral epoxide lies in the stereospecificity of its ring-opening reactions. Under SN2 conditions, nucleophilic attack typically occurs at one of the epoxide carbons, proceeding with an inversion of stereochemistry at the site of attack. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, enabling chemists to construct molecules with precise three-dimensional arrangements. The synthesis of enantiopure oxiranes like this compound is a significant challenge, often addressed through methods like the asymmetric epoxidation of prochiral alkenes or the kinetic resolution of a racemic mixture of the epoxide. The successful application of these chiral epoxides as building blocks is a key strategy for the efficient and stereocontrolled synthesis of natural products and other biologically active compounds. mdpi.comresearchgate.net

Precursor for Functionalized Alcohols and Polyethers

The ring-opening of this compound provides a direct route to highly functionalized acyclic compounds, particularly substituted alcohols and their derivatives. The nature of the final product is determined by the nucleophile used in the ring-opening step.

Functionalized Alcohols: A variety of heteroatom nucleophiles can be employed to open the epoxide ring, yielding a diverse range of functionalized products. A fundamental transformation is the reaction with amine nucleophiles to synthesize β-amino alcohols, which are important structural motifs in many biologically active compounds. For instance, the reaction of a similar epoxide, 2-methyl-3-phenyloxirane, with ammonia (B1221849) results in the formation of stereoisomeric 2-amino-1-phenylpropan-1-ols. This reaction proceeds via an SN2 mechanism, where the amine attacks the epoxide, leading to a 1,2-amino alcohol. Similarly, organosulfur derivatives can be synthesized; epoxides are known to react efficiently with thiosilanes to produce β-functionalized sulfides or thiols. unifi.it

| Nucleophile | Product Type | Significance |

| Amines (e.g., NH₃) | β-Amino Alcohols | Structural motifs in biologically active compounds |

| Thiosilanes | β-Functionalized Sulfides/Thiols | Introduction of sulfur functionalities unifi.it |

| Carbon Dioxide (CO₂) | Cyclic Carbonates | Atom-economical transformation |

Polyethers: Beyond the synthesis of small molecules, 2,3-disubstituted oxiranes can serve as monomers in ring-opening polymerization reactions to form polyethers. Research on similar compounds, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has shown that polymerization can be initiated using a cationic initiator. researchgate.net This process involves the sequential opening of the epoxide rings of monomer units to build a polymer chain. This demonstrates the potential for this compound to be used in materials science for the creation of polyethers with specific side-chain functionalities derived from the phenyl and methyl groups, which could influence the polymer's physical and chemical properties. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing trans-2-methyl-2,3-diphenyloxirane, and how can stereoselectivity be controlled?

- Methodological Answer : Trans-2-methyl-2,3-diphenyloxirane can be synthesized via photo-mediated oxygen atom transfer reactions using organocatalysts like PrPPTNO. For example, irradiation of styrene derivatives under controlled conditions (e.g., λ = 254 nm) yields oxiranes with stereoselectivity influenced by substituent electronic effects and reaction temperature. Column chromatography (n-pentane:EtOAc gradients) is typically used for purification . Key Data :

| Catalyst | Yield (trans) | Yield (cis) | Conditions |

|---|---|---|---|

| PrPPTNO | 43% | 21% | 254 nm, RT |

Q. How is 2-methyl-2,3-diphenyloxirane characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary tools. For example, LC-MS can detect pseudomolecular ions (e.g., [M+H]⁺) and isotopic incorporation (e.g., ¹³C-labeled analogs), while NMR distinguishes trans/cis isomers via coupling constants (e.g., J values for epoxide protons) .

Advanced Research Questions

Q. Why does photolysis of this compound fail to produce detectable phenylcarbene intermediates via EPR, despite chemical evidence of carbene formation?

- Methodological Answer : Photolytic fragmentation of oxiranes (254 nm irradiation) generates phenylcarbene intermediates through [5 → 2 + 2 + 1] cycloelimination. However, EPR signals may not be observed due to:

- Short-lived carbene lifetimes (< microsecond timescale).

- Competing side reactions (e.g., dimerization or solvent trapping).

- Detection limits of EPR instrumentation.

Competitive rate studies suggest oxirane photolysis proceeds faster than carbene stabilization, necessitating time-resolved spectroscopy or trapping experiments (e.g., with alkenes) for indirect validation .

Q. How does the thermal stability of this compound compare to other substituted oxiranes, and what factors govern its reactivity?

- Methodological Answer : Thermal stability is influenced by steric strain and electron-withdrawing substituents. For example:

Q. What contradictions exist in the photolytic mechanisms of this compound, and how can they be resolved experimentally?

- Methodological Answer : Contradictions arise between observed product distributions (e.g., benzaldehyde, CO₂) and undetected intermediates. Resolving these requires:

- Isotopic labeling : Track ¹³C incorporation in products to map reaction pathways.

- Time-resolved spectroscopy : Capture transient intermediates (e.g., carbenes) using ultrafast UV-Vis or IR techniques.

- Computational modeling : Validate proposed mechanisms via DFT calculations of transition states .

Methodological Recommendations

- For synthesis : Optimize stereoselectivity using chiral catalysts or low-temperature conditions .

- For mechanistic studies : Combine trapping agents (e.g., tetramethylpiperidine-N-oxide) with LC-MS/MS for intermediate characterization .

- For stability analysis : Employ thermogravimetric analysis (TGA) to assess decomposition thresholds under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.